Kinetin

Description

This compound is a cytokinin which are plant hormones promotes cell division and plant growth. It was shown to naturally exist in DNA of organisms including humans and various plants. While this compound is used in tissue cultures to produce new plants, it is also found in cosmetic products as an anti-aging agents.

This compound has been reported in Humulus lupulus, Cocos nucifera, and other organisms with data available.

A furanyl adenine found in PLANTS and FUNGI. It has plant growth regulation effects.

Properties

IUPAC Name |

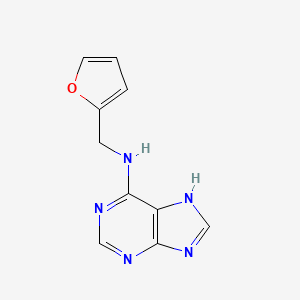

N-(furan-2-ylmethyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANMHLXAZMSUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Record name | kinetin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kinetin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035175 | |

| Record name | Kinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Kinetin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kinetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide. | |

| Record name | KINETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets from absolute ethanol | |

CAS No. |

525-79-1 | |

| Record name | Kinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kinetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, N-(2-furanylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KINETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P39Y9652YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KINETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kinetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266-267 °C, 266.50 °C. @ 760.00 mm Hg | |

| Record name | KINETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kinetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Kinetin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and isolation of kinetin (6-furfurylaminopurine), the first cytokinin identified. It details the pivotal experiments, methodologies, and quantitative data that marked the dawn of a new era in plant hormone research. This document is structured to serve as a practical reference, offering detailed protocols and visual workflows for researchers in plant biology and related fields.

Executive Summary

In the mid-1950s, a team of scientists at the University of Wisconsin, led by Folke Skoog and Carlos Miller, culminated a years-long search for a substance that could stimulate plant cell division (cytokinesis). Their work, which began with observations of natural substances like coconut milk, led to the serendipitous discovery of a highly active compound in aged and autoclaved herring sperm DNA.[1][2] This compound, isolated, characterized, and synthesized in 1955-1956, was named this compound.[3][4] The discovery was monumental, not only identifying a potent cell division promoter but also establishing the principle that the quantitative balance between hormones—specifically auxin and cytokinin—controls plant organogenesis.[2] this compound, though initially believed to be a synthetic artifact of the isolation process, was later found to occur naturally in the DNA of nearly all organisms, formed from the oxidative damage of deoxyribose.[5][6] This guide retraces the scientific journey, presenting the data and protocols that laid the foundation for cytokinin research.

The Path to Discovery: From Coconut Milk to Autoclaved DNA

The quest for a cell division factor was born from the challenges of growing plant tissues in vitro. Early research in Folke Skoog's lab showed that a basic nutrient medium containing auxin could support cell enlargement but not sustained cell division in tobacco pith tissue.[6]

Initial investigations focused on complex natural substances:

-

Coconut Milk: Inspired by Johannes van Overbeek's work, Skoog's group found that coconut milk could sometimes promote the proliferation of tobacco tissue, but the results were highly variable and inconsistent.[3]

-

Yeast Extract: Similarly, yeast extract showed sporadic activity. A crucial observation was that an old, degraded sample of yeast extract was particularly effective, hinting that the active substance might be a breakdown product.[2]

The breakthrough came when Carlos Miller, acting on the knowledge that adenine (B156593) (a purine) showed very weak cell division-promoting activity, decided to test a commercially available source of purines: herring sperm DNA.[3] An old sample proved to be highly active, while a newly purchased batch showed no activity at all.[2] This paradox led to a critical hypothesis: the active substance was not the DNA itself, but a degradation product. Miller confirmed this by autoclaving a fresh, inactive DNA sample, which generated enormous cell division-promoting activity.[3] The active compound was an artifact of heat and acid treatment of DNA.

// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; start_node [label="Initial Problem:\nInability to culture tobacco pith\ntissue with auxin alone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; obs_node [label="Observation:\nComplex substances promote\nsome cell division"]; test1_node [label="Test Coconut Milk &\nYeast Extract"]; result1_node [label="Result:\nInconsistent & variable activity.\n'Old' samples are more active.", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; hyp1_node [label="Hypothesis:\nActive factor is a\ndegradation product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; test2_node [label="Test Herring Sperm DNA\n(a source of purines)"]; result2_node [label="Result:\n'Old' DNA is highly active.\n'New' DNA is inactive.", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; hyp2_node [label="Hypothesis:\nActivity is generated from\nDNA degradation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exp_node [label="Experiment:\nAutoclave (heat)\n'New' DNA sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result3_node [label="Breakthrough:\nHigh cell division activity\nis consistently generated", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Conclusion:\nActive factor can be reliably\nproduced for isolation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start_node -> obs_node; obs_node -> test1_node; test1_node -> result1_node; result1_node -> hyp1_node; hyp1_node -> test2_node; test2_node -> result2_node; result2_node -> hyp2_node; hyp2_node -> exp_node; exp_node -> result3_node; result3_node -> end_node; }

Figure 1: Logical workflow of the key observations and experiments leading to the discovery of the active cell division factor in autoclaved DNA.

Isolation and Identification of this compound

With a reliable method to produce the active substance, Miller developed a procedure to isolate and purify it. The process, outlined in their 1956 publication in the Journal of the American Chemical Society, involved several classical biochemistry techniques.[4][7]

The key steps were:

-

Acid Hydrolysis: Autoclaving the herring sperm DNA in an acidic condition was necessary for activation.

-

Solvent Extraction: The resulting slurry was extracted with n-butanol to partition the active, likely less polar, compound away from the highly polar DNA remnants.

-

Purification by Precipitation: The active material was further purified from extracts using silver nitrate (B79036) precipitation, a common method for separating purines.

-

Chromatography: Paper chromatography was employed as the final purification step, yielding a crystalline substance.

Chemical analysis and deductive reasoning led Miller to propose the structure as 6-furfurylaminopurine. This was swiftly confirmed by Frank Strong and his team, who synthesized the compound by refluxing 6-methylmercaptopurine (B131649) in furfurylamine.[3] The synthetic compound was identical in all chemical and biological properties to the one isolated from DNA.[3]

// Node styles start_node [label="Herring Sperm DNA\n(Inactive)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process1 [label="Autoclave (Heat)\nwith mild acid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Active DNA Slurry", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process2 [label="Extract with n-Butanol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Butanol Fraction\n(Contains active factor)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process3 [label="Silver Nitrate (AgNO₃)\nPrecipitation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Partially Purified\nActive Fraction", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; process4 [label="Paper Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_node [label="Pure Crystalline this compound\n(6-furfurylaminopurine)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_node -> process1; process1 -> intermediate1; intermediate1 -> process2; process2 -> intermediate2; intermediate2 -> process3; process3 -> intermediate3; intermediate3 -> process4; process4 -> result_node; }

Figure 2: A simplified workflow of the chemical protocol used to isolate and purify this compound from autoclaved herring sperm DNA.

Quantitative Analysis and Biological Activity

The potency of this compound was established using the tobacco pith callus bioassay. Early purified preparations showed biological activity at concentrations below 1 mg/L.[3] The landmark 1957 paper by Skoog and Miller, "Chemical Regulation of Growth and Organ Formation in Plant Tissues Cultured in Vitro," provided the critical quantitative data demonstrating that the ratio of auxin (indole-3-acetic acid, IAA) to this compound, rather than the absolute amount of either, determined the developmental fate of the tobacco callus.[1][2]

| Auxin (IAA) Conc. (mg/L) | This compound (KIN) Conc. (mg/L) | Auxin:this compound Ratio | Primary Morphological Outcome |

| 3.0 | 0.02 | 150 : 1 | Root Formation and Proliferation[8] |

| 2.0 | 0.2 - 0.5 | 10:1 - 4:1 | Undifferentiated Callus Growth[2][9] |

| 0.03 | 1.0 - 2.0 | 1:33 - 1:67 | Bud Formation and Shoot Growth[8] |

| 0.0 | 1.0 | No Auxin | No significant growth |

| 2.0 | 0.0 | No this compound | Some cell enlargement, no division[2] |

| Table 1: Summary of the quantitative relationship between auxin (IAA) and this compound (KIN) concentrations and their effect on organogenesis in tobacco callus culture, based on the findings of Skoog and Miller (1957). |

// Edges edge [penwidth=2]; Auxin -> Roots [label="Low this compound", color="#EA4335"]; this compound -> Shoots [label="Low Auxin", color="#4285F4"]; Auxin -> Callus [lhead=cluster_output, label="High this compound", color="#EA4335"]; this compound -> Callus [ltail=cluster_input, label="High Auxin", color="#4285F4"]; }

Figure 3: The balance between auxin and this compound concentrations dictates the developmental fate of plant tissues in vitro.

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the publications of Skoog, Miller, and their contemporaries from the 1940s and 1950s.

Tobacco Pith Callus Bioassay

This bioassay was the standard for testing for cytokinin activity.

1. Medium Preparation:

-

A basal nutrient medium, such as White's basic medium, is prepared.[10] Its composition includes macronutrients (e.g., Ca(NO₃)₂, KNO₃), micronutrients (e.g., MnSO₄, H₃BO₃), and 2% sucrose (B13894) as a carbon source.[10]

-

The medium is solidified with agar (B569324).

-

Auxin (e.g., IAA at 2.0 mg/L) is added to the medium.

-

The test substance (e.g., this compound) is added at various concentrations (e.g., 0.02 to 2.0 mg/L). A control medium contains auxin but no test substance.

-

The medium is sterilized by autoclaving and dispensed into sterile culture vessels (e.g., Erlenmeyer flasks).

2. Explant Preparation:

-

Stem internodes are harvested from rapidly growing tobacco plants (Nicotiana tabacum).

-

The stems are surface sterilized by swabbing with 70% ethanol (B145695) followed by immersion in 0.1% mercuric chloride solution for 20 minutes.[10]

-

Under aseptic conditions, the epidermis is removed, and the stem is sectioned.

-

Small explants of pith parenchyma tissue are excised from the center of the stem.

3. Culture and Incubation:

-

A single pith explant is placed on the surface of the prepared agar medium in each vessel.

-

Cultures are maintained in the dark at a constant temperature (e.g., 25°C).

4. Data Collection:

-

After a set period (e.g., 3-5 weeks), the cultures are assessed.

-

Growth is measured qualitatively (visual observation of cell proliferation and callus formation) and quantitatively (measuring the fresh weight of the tissue).

-

A positive result is defined as significant callus growth compared to the control, which should only exhibit cell enlargement.

// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; start [label="Prepare Basal Medium\n(Minerals, Sucrose, Agar)", shape=ellipse]; add_hormones [label="Add Auxin (e.g., 2 mg/L IAA)\n+ Test Substance (e.g., this compound)"]; sterilize [label="Sterilize & Dispense\ninto Culture Vessels"]; prep_explant [label="Aseptically Excise\nTobacco Pith Explant"]; inoculate [label="Place Explant on Medium"]; incubate [label="Incubate in Darkness\n(3-5 weeks, 25°C)"]; measure [label="Assess Growth\n(Fresh Weight, Visual)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Compare to Control\n(Auxin only)", shape=ellipse];

// Edges start -> add_hormones; add_hormones -> sterilize; sterilize -> inoculate; prep_explant -> inoculate; inoculate -> incubate; incubate -> measure; measure -> end; }

Figure 4: Standard workflow for the tobacco pith callus bioassay used to identify cell division-promoting substances like this compound.

This compound Isolation from Autoclaved DNA (Simplified)

This protocol outlines the key steps for isolating the active factor as performed by Miller.

1. Activation:

-

Dissolve commercial herring sperm DNA in water to form a slurry.

-

Acidify the slurry slightly (the original DNA preparation was sufficiently acidic on its own).

-

Autoclave the slurry at 121°C for a specified period to induce degradation.

2. Extraction:

-

Cool the autoclaved, darkened slurry.

-

Perform a liquid-liquid extraction with an equal volume of n-butanol. The active factor will partition into the butanol phase.

-

Separate and collect the butanol phase.

-

Remove the butanol by distillation, leaving a concentrated aqueous preparation.

3. Purification:

-

Filter the aqueous preparation to remove insoluble materials.

-

Adjust the pH and add a solution of silver nitrate (AgNO₃) to precipitate purine-containing compounds, including this compound.

-

Recover the precipitate and treat it to release the free purines.

-

Further purify the active fraction using paper chromatography with an appropriate solvent system. The active compound can be identified by its UV quenching properties.

4. Crystallization:

-

Elute the active compound from the chromatogram.

-

Crystallize the pure this compound from the concentrated eluate.

Conclusion

The discovery of this compound was a seminal moment in plant biology. It provided the first concrete evidence of a chemical class, the cytokinins, dedicated to promoting cell division. The meticulous experimental work of Folke Skoog, Carlos Miller, and their colleagues not only yielded a new molecule but also revealed the profound concept of hormonal balance in controlling plant development. The protocols and quantitative frameworks they established, particularly the tobacco callus bioassay and the principle of the auxin-to-cytokinin ratio, remain foundational pillars in plant tissue culture and biotechnology today.

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. Quantitative regeneration: Skoog and Miller revisited | Quantitative Plant Biology | Cambridge Core [cambridge.org]

- 3. 1955: this compound Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. nationalacademies.org [nationalacademies.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Cytokinins modulate auxin-induced organogenesis in plants via regulation of the auxin efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical control of growth and bud formation in tobacco stem segments and callus cultured in vitro (1948) | Folke Skoog | 211 Citations [scispace.com]

Kinetin: A Comprehensive Technical Guide to a Cornerstone of Plant Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N6-furfuryladenine), the first cytokinin to be identified, remains a pivotal synthetic plant hormone in research and commercial applications. Initially isolated from autoclaved herring sperm DNA, its discovery revolutionized plant science by demonstrating the chemical regulation of cell division.[1][2][3] While once thought to be purely synthetic, evidence now suggests its natural occurrence in the DNA of various organisms, arising from oxidative damage repair processes.[1] This technical guide provides an in-depth exploration of this compound's core functions, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols. It is designed to serve as a comprehensive resource for professionals in plant biology, agriculture, and drug development.

Chemical and Physical Properties

This compound is a purine-based compound, structurally an adenine (B156593) derivative with a furfuryl group attached to the N6 position.[4][5] This structure is fundamental to its biological activity in promoting cell division, or cytokinesis, in plants.[3]

| Property | Value | Reference |

| IUPAC Name | N6-furfuryladenine | [1] |

| Molecular Formula | C₁₀H₉N₅O | [1][6] |

| Molar Mass | 215.216 g·mol⁻¹ | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 269–271 °C (decomposes) | [1] |

| Solubility | Insoluble in water; soluble in strong acids, alkalis, and glacial acetic acid. | [7] |

| CAS Number | 525-79-1 | [1][6] |

Mechanism of Action and Signaling Pathway

This compound, like other cytokinins, exerts its effects through a sophisticated signal transduction pathway analogous to the two-component systems found in bacteria.[3][8][9] This pathway involves a multi-step phosphorelay, ultimately leading to the regulation of gene expression.

The key components of the cytokinin signaling pathway are:

-

Histidine Kinase (HK) Receptors: These are membrane-localized sensor proteins that bind to cytokinin.[3][8][9]

-

Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the activated HK receptors.[8][9]

-

Response Regulators (RRs): Located in the nucleus, these proteins are the final targets of the phosphorelay. They are transcription factors that, once phosphorylated, regulate the expression of cytokinin-responsive genes.[3][8][9]

There are two main types of response regulators:

-

Type-B RRs: These are transcriptional activators that turn on the expression of cytokinin-responsive genes, including the Type-A RRs.[8]

-

Type-A RRs: These act as negative regulators of the pathway, creating a feedback loop to dampen the cytokinin response.[3]

Caption: Cytokinin signaling pathway initiated by this compound.

Physiological Effects on Plant Growth and Development

This compound influences a wide array of physiological processes in plants, often in conjunction with other phytohormones, particularly auxins.[3][10][11] The ratio of this compound to auxin is a critical determinant of cellular differentiation.[3]

Key Physiological Effects of this compound:

-

Cell Division and Proliferation: this compound's primary and most well-known effect is the promotion of cell division (cytokinesis) in the presence of auxin.[1][4][10] This is fundamental to callus formation and shoot regeneration in tissue culture.[1][4]

-

Morphogenesis: In tissue culture, the relative concentrations of this compound and auxin direct organ formation. A high this compound-to-auxin ratio typically induces shoot formation, while a low ratio favors root development.[3][12]

-

Delay of Senescence: this compound can delay the aging of plant tissues by preventing protein breakdown and chlorophyll (B73375) degradation.[3][7]

-

Apical Dominance: this compound can counteract the effect of auxin in promoting apical dominance, thereby stimulating the growth of lateral buds.[3][13]

-

Chloroplast Development: It plays a role in the development and maturation of chloroplasts.[10][13]

-

Nutrient Mobilization: this compound can enhance the movement of nutrients from older tissues to actively growing regions.[14]

-

Stress Resistance: this compound has been shown to improve plant tolerance to various abiotic stresses, such as drought and salinity.[15][16]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species and processes.

Table 1: Effect of this compound on Senescence in Wheat Leaves

| Treatment | Protein Content (% of initial) after 3 days | Reference |

| Control (Water) | 46% | [17] |

| 1 µM this compound | 60% | [17] |

Table 2: Effect of this compound on Protein Synthesis and Degradation in Senescing Wheat Leaves (3 days)

| Process | This compound-Induced Protein Retention (µ g/leaf ) | Reference |

| Protein Synthesis | 14 | [17] |

| Inhibition of Protein Degradation | 186 | [17] |

Table 3: Effect of this compound Foliar Spray on Crop Yield

| Crop | This compound Concentration (mg/L) | Observed Effect | Reference |

| Cucumber | 2.5 | Taller plants, larger leaf area, bigger yields | [18] |

| Cucumber | 10 | Negative response, lower yields | [18] |

| Tomato | 2.5 | Positive response similar to cucumber | [18] |

| Pepper | 10 | Best results for yield | [18] |

Table 4: Effect of this compound on Growth of Desmodium triquetrum

| This compound Concentration (ppm) | Average Plant Height (cm) | Average Stem Diameter (mm) | Average Number of Leaves | Average Number of Branches | Reference |

| 0 (Control) | 36.08 | - | - | - | [19] |

| 10 | - | - | - | - | [19] |

| 20 | - | - | - | - | [19] |

| 30 | 43.29 | 4.61 | 44.56 | 16.44 | [19] |

Key Experimental Protocols

Tobacco Pith Callus Bioassay for Cytokinin Activity

This classic bioassay, adapted from the work of Miller, Skoog, and colleagues, is used to determine the cytokinin activity of a substance.[1][2]

Objective: To induce cell division and callus growth in tobacco pith tissue.

Materials:

-

Tobacco plant (Nicotiana tabacum)

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Auxin (e.g., Indole-3-acetic acid, IAA)

-

This compound (or test substance)

-

Sterile petri dishes, scalpels, and forceps

-

Laminar flow hood

-

Autoclave

Methodology:

-

Prepare MS medium supplemented with a constant, optimal concentration of auxin (e.g., 2 mg/L IAA) and varying concentrations of this compound (e.g., 0, 0.02, 0.2, 2.0 mg/L).

-

Adjust the pH of the medium to 5.7-5.8, add agar, and autoclave.

-

Pour the sterile medium into petri dishes in a laminar flow hood and allow it to solidify.

-

Excise pith tissue from the stem of a tobacco plant under sterile conditions.

-

Cut the pith tissue into small, uniform explants (e.g., 5x5 mm).

-

Place one explant onto the surface of the medium in each petri dish.

-

Seal the petri dishes and incubate in the dark at 25°C.

-

Observe for callus formation and measure the fresh weight of the callus after a set period (e.g., 3-4 weeks). The amount of callus growth is proportional to the cytokinin activity of the substance.

Caption: Workflow for the tobacco pith callus bioassay.

In Vitro Shoot Regeneration from Callus

This protocol outlines the general steps for inducing shoot formation from an undifferentiated callus, a cornerstone of plant micropropagation.

Objective: To regenerate shoots from a callus culture by manipulating the auxin-to-cytokinin ratio.

Materials:

-

Established callus culture (e.g., from the protocol above)

-

MS basal medium

-

Sucrose

-

Agar

-

Auxin (e.g., Naphthaleneacetic acid, NAA)

-

This compound

-

Sterile culture vessels (e.g., test tubes or jars)

-

Laminar flow hood

-

Autoclave

Methodology:

-

Prepare a shoot induction medium (SIM). This is typically an MS medium with a high cytokinin-to-auxin ratio. For example, 1.0-5.0 mg/L this compound and 0.1-0.5 mg/L NAA.

-

Adjust the pH, add agar, and autoclave the medium.

-

Dispense the sterile medium into culture vessels in a laminar flow hood.

-

Under sterile conditions, transfer a small piece of healthy, proliferating callus onto the surface of the SIM.

-

Seal the culture vessels and incubate under a 16-hour photoperiod at 25°C.

-

Observe for the development of green meristematic nodules, which will differentiate into shoot primordia and then shoots over several weeks.

-

Once shoots are well-developed, they can be subcultured to a rooting medium (with a high auxin-to-cytokinin ratio) for whole plantlet regeneration.

Caption: Workflow for in vitro shoot regeneration.

Interaction with Other Phytohormones

This compound's function is intricately linked with other plant hormones.

-

Auxins: The interaction between this compound and auxin is the most critical and well-documented. As detailed above, their ratio governs cell division and differentiation.[3][20] this compound can also enhance auxin-induced ethylene (B1197577) production by suppressing the conjugation of auxin into inactive forms, thereby increasing the level of free, active auxin.[21]

-

Gibberellins: this compound can sometimes act as a gibberellin inhibitor, suppressing stem elongation.[18]

-

Abscisic Acid (ABA): Cytokinins and ABA often have antagonistic effects, particularly in stress responses and seed dormancy.[14]

-

Ethylene: The relationship is complex. This compound can stimulate ethylene production in the presence of auxin.[21][22] Conversely, ethylene and gibberellic acid can be antagonistic in their effects on seedling growth.[22]

Conclusion

Since its discovery, this compound has been an indispensable tool in plant biology. Its profound ability to induce cell division in concert with auxin has not only unlocked the secrets of plant development but also provided the foundation for modern plant tissue culture and genetic engineering. This guide has provided a detailed overview of its chemical nature, signaling pathway, physiological roles, and practical applications. For researchers, a thorough understanding of this compound's mechanism of action and its interactions with other phytohormones is crucial for designing effective experiments and developing new applications in crop improvement and biotechnology. For professionals in drug development, the study of this compound and its signaling pathway may offer insights into cell cycle regulation and potential therapeutic targets, given the conserved nature of some cellular processes across kingdoms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1955: this compound Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokinin - Wikipedia [en.wikipedia.org]

- 4. Plant Growth Regulators - Cytokinins - this compound Clinisciences [clinisciences.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. plantcelltechnology.com [plantcelltechnology.com]

- 7. Physiological effects of this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. roguefarmers.com [roguefarmers.com]

- 12. plantcelltechnology.com [plantcelltechnology.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Cytokinins: Definition, Function and Pathways - Dora Agri-Tech [doraagri.com]

- 15. mdpi.com [mdpi.com]

- 16. Using this compound for Plant Growth [powergrown.com]

- 17. Quantification of the this compound Effect on Protein Synthesis and Degradation in Senescing Wheat Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a powerful hormone for flowering plants – Science in Hydroponics [scienceinhydroponics.com]

- 19. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 20. The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops | MDPI [mdpi.com]

- 21. Mechanism of a Synergistic Effect of this compound on Auxin-induced Ethylene Production: Suppression of Auxin Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Kinetin in Plant Cell Division

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Kinetin (N⁶-furfuryladenine), the first cytokinin to be identified, is a potent plant hormone that plays a pivotal role in the regulation of cell division, or cytokinesis.[1][2] Its mechanism of action is multifaceted, involving a complex signal transduction cascade that ultimately interfaces with the core cell cycle machinery. This document provides an in-depth technical overview of the this compound signaling pathway, its specific effects on cell cycle transitions, quantitative data from key studies, and detailed protocols for relevant experimental assays. This compound initiates a phosphorelay signaling cascade that culminates in the activation of transcription factors, leading to the expression of genes crucial for cell cycle progression, most notably D-type cyclins.[3][4] Furthermore, this compound directly influences the activity of cyclin-dependent kinases (CDKs) at critical checkpoints, such as the G2/M transition, by promoting their activating dephosphorylation.[5] Understanding this intricate mechanism is fundamental for applications in agriculture, biotechnology, and potentially for identifying novel therapeutic targets, given the conserved nature of cell cycle regulation.[6]

Introduction: The Discovery and Significance of this compound

The journey to understanding chemical control of plant cell division led to the discovery of this compound in the 1950s by Folke Skoog, Carlos Miller, and their colleagues.[2][7] While attempting to stimulate the proliferation of tobacco pith cells in tissue culture, they identified a potent, active compound derived from autoclaved herring sperm DNA.[1][8] This substance, which they named this compound for its remarkable ability to promote cytokinesis, was identified as 6-furfurylaminopurine.[2][8]

This compound belongs to the adenine-type class of cytokinins, a group of plant hormones primarily involved in cell growth and differentiation.[1][9] While initially isolated from a non-plant source, this compound-like activity is fundamental to plant development. Its discovery was a landmark achievement, establishing the principle that plant cell division is regulated by specific chemical factors. A crucial finding was that the morphogenetic fate of tissues—whether they form roots, shoots, or undifferentiated callus—depends on the concentration ratio of cytokinin to another plant hormone, auxin.[1][8][10] This interplay remains a central concept in plant developmental biology and biotechnology.[11]

The Core Mechanism: Cytokinin Signal Transduction

This compound, like other cytokinins, exerts its effects through a multi-step phosphorelay signaling pathway, analogous to two-component systems found in bacteria.[1][12][13] This pathway transduces the hormonal signal from the cell membrane to the nucleus, resulting in the transcriptional regulation of target genes.

The key steps are as follows:

-

Signal Perception: The pathway is initiated when this compound binds to a transmembrane histidine kinase receptor, such as ARABIDOPSIS HISTIDINE KINASE (AHK) 2, 3, or 4, located in the endoplasmic reticulum membrane.[1][4][14]

-

Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation on a conserved histidine (His) residue within the kinase domain.[12][14]

-

Phosphorelay: The phosphate (B84403) group is then transferred from the histidine residue to a conserved aspartate (Asp) residue in the receptor's receiver domain. From there, it is relayed to a soluble HISTIDINE PHOSPHOTRANSFER PROTEIN (AHP).[4][12]

-

Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm to the nucleus.[4]

-

Activation of Response Regulators: In the nucleus, the AHP transfers the phosphate group to an ARABIDOPSIS RESPONSE REGULATOR (ARR). There are two main types of ARRs involved:

-

Type-B ARRs: These are transcription factors. Upon phosphorylation, they become active and bind to the promoters of cytokinin-responsive genes, activating their transcription.[1][4]

-

Type-A ARRs: The transcription of Type-A ARR genes is a primary response to cytokinin signaling, activated by Type-B ARRs. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop that attenuates the signal.[1][15]

-

This signaling cascade is the central mechanism through which this compound triggers a wide range of cellular responses, including the activation of the cell division machinery.

This compound's Role in Cell Cycle Progression

This compound promotes cell division by influencing key transitions in the cell cycle, primarily the G1/S and G2/M checkpoints.[16][17] This regulation is achieved by linking the cytokinin signaling pathway to the core cell cycle regulators: cyclin-dependent kinases (CDKs) and their activating partners, cyclins.

Regulation of the G1/S Transition

The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical commitment step in the cell cycle. This compound positively regulates this transition by inducing the transcription of D-type cyclins, particularly CYCD3.[17][18]

-

Signal Transduction: The this compound signal is processed as described in Section 2.0, leading to the activation of Type-B ARR transcription factors in the nucleus.

-

Gene Expression: Activated Type-B ARRs bind to the promoter of the CYCD3 gene, initiating its transcription.[3]

-

CDK Activation: The newly synthesized CYCD3 protein forms a complex with a CDK (such as CDKA).

-

Phosphorylation of Rb: This active CYCD3/CDK complex phosphorylates the Retinoblastoma-related (RBR) protein.

-

E2F Release: Phosphorylation of RBR causes it to release the E2F transcription factor, which then activates the expression of genes required for DNA replication, driving the cell into the S phase.[19][20]

Regulation of the G2/M Transition

The G2/M transition, which commits the cell to mitosis, is another primary control point for cytokinins.[17] Evidence suggests that this compound promotes entry into mitosis through at least two interconnected mechanisms:

A. Activation of Mitotic CDKs: In plant cells, the master regulator for the G2/M transition is a p34cdc2-like kinase (a CDKA or CDKB type). Its activity is suppressed during G2 by inhibitory phosphorylation on a specific tyrosine residue.[5] this compound stimulates the removal of this inhibitory phosphate, leading to CDK activation and entry into mitosis.

-

Inactive CDK: The mitotic CDK/cyclin complex is held in an inactive state by an inhibitory phosphate group, added by the WEE1 kinase.

-

CDC25 Activity: this compound signaling leads to the activation of a CDC25-like phosphatase.

-

Dephosphorylation: This phosphatase removes the inhibitory phosphate from the CDK.

-

M-Phase Entry: The now-active CDK/cyclin complex phosphorylates numerous substrates, triggering the events of mitosis (e.g., chromosome condensation, spindle formation).[5][21]

B. Nuclear Shuttling of MYB3R4: Recent research in Arabidopsis has revealed a second mechanism where cytokinin signaling directly promotes the nuclear localization of the transcription factor MYB3R4.[3][22]

-

Cytoplasmic Retention: In the absence of a strong cytokinin signal, newly synthesized MYB3R4 protein is retained in the cytoplasm.

-

Nuclear Import: High levels of cytokinin at the G2/M transition promote the rapid translocation of MYB3R4 into the nucleus. This process is facilitated by importins.

-

Mitotic Gene Expression: Once in the nucleus, MYB3R4 activates a cascade of mitotic gene expression, driving the cell into division.[3][22]

Quantitative Analysis of this compound's Effects

The effects of this compound on cell division and plant development have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Summary of this compound's Effect on Cell Cycle Components and Cellular Processes

| Parameter Measured | Plant/System | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| p34cdc2-like H1 histone kinase activity | Nicotiana tabacum pith parenchyma | Not specified, but required with auxin | >40-fold increase in activity compared to auxin alone | [5] |

| Gene Expression (CYCD3) | Arabidopsis thaliana | Not specified, cytokinin-dependent | Upregulation of transcription | [17][23] |

| Cell Mortality | Nicotiana tabacum BY-2 cells | 50 µM | Induction of programmed cell death and cell cycle arrest | [24] |

| Gene Expression (Total) | Arabidopsis thaliana | 0.349 mM (saturated solution) | 436 genes significantly influenced | [9][25] |

| Polyribosome Formation | Lactuca sativa (Lettuce) seeds | Not specified | Increased polyribosome formation correlated with germination |[26] |

Table 2: Summary of this compound's Effect on Plant Growth and Yield Parameters

| Parameter Measured | Plant Species | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Seed Yield | Hybrid Rice (under water deficit) | 30 mg L⁻¹ (foliar spray) | 14% increase in seed yield compared to control | [27] |

| Panicle Weight | Hybrid Rice (under water deficit) | 30 mg L⁻¹ (foliar spray) | 22% increase in panicle weight compared to control | [27] |

| Root Xylem Vessel Area | Hybrid Rice (under water deficit) | 30 mg L⁻¹ (foliar spray) | 23.9% increase in root xylem vessel area | [28] |

| Chlorophyll (B73375) a & b Content | Nicotiana tabacum (Xanthi) | Saturated solution (90 mL dose) | Significant retardation of chlorophyll degradation (senescence delay) | [9][25] |

| Yield | Cucumis sativus (Cucumber) | 2.5 mg L⁻¹ (foliar spray) | Increased yield | [29] |

| Yield | Capsicum annuum (Pepper) | 10 mg L⁻¹ (foliar spray) | Increased yield | [29] |

| Plant Height | Lycopersicon esculentum (Tomato) | 10⁻⁵ to 10⁻⁷ M (in solution) | Suppressed plant height (acted as gibberellin inhibitor) |[29] |

Key Experimental Protocols

The following protocols outline standard methodologies used to investigate the action of this compound.

Protocol: Tobacco Pith Callus Bioassay for Cytokinin Activity

This classic bioassay, central to the discovery of this compound, measures the ability of a substance to induce cell division and growth in tobacco pith tissue in the presence of auxin.

Materials:

-

Nicotiana tabacum (tobacco) stems

-

Murashige and Skoog (MS) basal medium

-

Auxin (e.g., Indole-3-acetic acid, IAA)

-

This compound (and other test compounds)

-

Sterile petri dishes, scalpels, forceps

-

Laminar flow hood

-

Autoclave

-

Growth chamber (25°C, dark)

Methodology:

-

Media Preparation: Prepare MS medium supplemented with 2% sucrose and a fixed, optimal concentration of auxin (e.g., 2 mg/L IAA). Divide the medium into aliquots before autoclaving.

-

Test Concentrations: To the cooled (50-60°C) aliquots, add different concentrations of this compound (e.g., 0, 0.02, 0.2, 2.0 mg/L) using sterile-filtered stock solutions. Pour the media into sterile petri dishes and allow them to solidify.

-

Explant Preparation: Under sterile conditions in a laminar flow hood, surface-sterilize tobacco stems (e.g., with 10% bleach followed by sterile water rinses).

-

Explant Excision: Aseptically cut the stem into segments. Excise small, uniform cylinders of pith tissue from the center of the stem segments, avoiding vascular tissue.

-

Inoculation: Place 3-4 pith explants onto the surface of the prepared media in each petri dish. Seal the dishes with paraffin (B1166041) film.

-

Incubation: Incubate the cultures in the dark at 25°C for 3-5 weeks.

-

Data Collection: After the incubation period, remove the callus tissue from the agar and determine its fresh weight. A significant increase in fresh weight over the auxin-only control indicates cytokinin activity.

Protocol: Analysis of p34cdc2-like Kinase Activity

This protocol is adapted from studies showing this compound's effect on the G2/M transition.[5] It measures the activity of mitotic CDKs purified from plant cells.

Materials:

-

Plant tissue (e.g., tobacco suspension cells) cultured with and without this compound.

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, protease and phosphatase inhibitors).

-

p13suc1-agarose beads (to capture CDK complexes).

-

Wash buffer.

-

Kinase assay buffer.

-

Substrate (e.g., Histone H1).

-

[γ-³²P]ATP (radiolabel).

-

SDS-PAGE equipment.

-

Phosphorimager or autoradiography film.

Methodology:

-

Protein Extraction: Harvest plant cells and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold extraction buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to clarify the lysate.

-

CDK Affinity Purification: Incubate the supernatant (protein extract) with p13suc1-agarose beads for 2-3 hours at 4°C with gentle rotation. The p13suc1 protein binds specifically to CDK complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.

-

Kinase Assay: Resuspend the beads in kinase assay buffer containing Histone H1 substrate and [γ-³²P]ATP. Incubate at 30°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film. The level of radioactivity incorporated into the Histone H1 band is proportional to the CDK activity in the sample. Compare the activity from cells grown with this compound to those grown without.

Conclusion

This compound's mechanism of action in plant cell division is a well-defined process centered on a phosphorelay signal transduction system that directly modulates the core cell cycle machinery. By activating the expression of key regulators like CYCD3 at the G1/S boundary and promoting the dephosphorylation and activation of mitotic CDKs at the G2/M checkpoint, this compound provides a crucial stimulus for cell proliferation. The quantitative data clearly demonstrate its potent effects on cellular processes, overall plant growth, and agricultural yield. The experimental protocols provided serve as a foundation for further research into the nuanced roles of cytokinins and for the development of novel strategies to modulate plant growth in various applications.

References

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. 1955: this compound Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of cytokinin-activated cell division in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 5. Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thequietbranches.com [thequietbranches.com]

- 7. This compound, A CELL DIVISION FACTOR FROM DEOXYRIBONUCLEIC ACID1 | Semantic Scholar [semanticscholar.org]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. mdpi.com [mdpi.com]

- 10. study.com [study.com]

- 11. uniprot.org [uniprot.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]

- 15. youtube.com [youtube.com]

- 16. Cytokinin and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. plantae.org [plantae.org]

- 23. CDK-Activating Kinases in Higher Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. This compound induces microtubular breakdown, cell cycle arrest and programmed cell death in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diverse Effect of Two Cytokinins, this compound and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Promotive effects of organic solvents and this compound on dark germination of lettuce seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Impacts of this compound implementation on leaves, floral and root-related traits during seed production in hybrid rice under water deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound, a powerful hormone for flowering plants – Science in Hydroponics [scienceinhydroponics.com]

An In-depth Technical Guide to N6-Furfuryladenine (Kinetin): Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-furfuryladenine, commonly known as Kinetin, is a synthetic cytokinin, a class of plant hormone that plays a pivotal role in promoting cell division and differentiation. First isolated from autoclaved herring sperm DNA, it was initially considered an artifact of the isolation process.[1][2] However, subsequent research has confirmed its natural occurrence in the DNA of nearly all organisms tested, including plants and human cells, where it is believed to form as a secondary product of oxidative DNA damage.[1] Beyond its fundamental role in plant biology, this compound has garnered significant interest for its potent anti-aging and antioxidant properties in human cells.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and the multifaceted biological activities of N6-furfuryladenine, with a focus on its mechanism of action in mammalian systems. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of cellular biology, dermatology, and drug development.

Molecular Structure and Identification

N6-furfuryladenine is a derivative of the purine (B94841) base adenine (B156593), characterized by a furfuryl group attached to the exocyclic N6 nitrogen atom.[4] This substitution is the source of its biological activity as a cytokinin.

-

Chemical Name: N-(furan-2-ylmethyl)-7H-purin-6-amine

-

Synonyms: this compound, 6-Furfurylaminopurine

-

CAS Number: 525-79-1

-

Molecular Formula: C₁₀H₉N₅O

-

Molecular Weight: 215.21 g/mol [5]

The structure consists of a planar purine ring system linked to a furan (B31954) ring via a methylene (B1212753) bridge. X-ray crystallography studies show that in its hydrochloride salt form, the adenine moiety exists as the N3-protonated N7-H tautomer, with the furfuryl ring oriented at a dihedral angle of 76.1° to the adenine plane.[4]

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[5] Its amphoteric nature allows for solubility in both acidic and alkaline aqueous solutions.[6] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 266 - 271 °C (decomposes) | [5][7] |

| pKa₁ | 2.7 | [8] |

| pKa₂ | 9.9 | [8] |

| UV max (Ethanol) | 268 nm | [8] |

| Solubility | ||

| Water | Slightly soluble / Insoluble (<1 mg/mL) | [6][9][10] |

| DMSO | 8 - 43 mg/mL | [9][10] |

| Acetic Acid | ~50 mg/mL | [9] |

| Ethanol (B145695) | Slightly soluble / Insoluble (<1 mg/mL) | [6][9] |

| Dilute HCl / NaOH | Freely soluble | [6][8] |

Synthesis of N6-Furfuryladenine

This compound can be synthesized through several methods, most commonly involving the condensation of a purine derivative with a furfuryl-containing reactant.[11] A prevalent and direct method is the reaction between 6-chloropurine (B14466) and furfurylamine (B118560) under alkaline conditions.[11] While effective, this reaction can produce byproducts due to the high reactivity of the chlorine at the 6-position.[11] A high-purity synthesis method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and hexamethyldisilazane (B44280) as a solvent to improve yield and purity.[11]

Figure 1: Workflow for high-purity synthesis of N6-furfuryladenine.

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological effects in both plant and animal systems. Its primary activities are centered around cell division, antioxidant defense, and the delay of senescence.

Cytokinin Activity in Plants

As a cytokinin, this compound's primary role in plants is the promotion of cell division (cytokinesis), typically in conjunction with auxins.[12] It is widely used in plant tissue culture to induce the formation of callus and to regenerate shoots from callus.[10] It also plays a role in breaking apical dominance, promoting lateral bud growth, and delaying the senescence of leaves.[12]

Anti-Aging Effects in Human Cells

This compound has demonstrated significant anti-aging effects in cultured human skin fibroblasts. Treatment with this compound delays the onset of cellular senescence, characterized by a reduction in typical age-related morphological changes such as cell enlargement and vacuolization.[6] It helps maintain the youthful morphology and proliferative capacity of cells over extended culture periods. This activity is a key reason for its inclusion in numerous cosmetic and cosmeceutical skincare products.[1]

Antioxidant Properties

A primary mechanism underlying this compound's anti-aging effects is its function as a potent antioxidant.[1] It protects crucial macromolecules, including DNA and proteins, from damage induced by reactive oxygen species (ROS).[3] Studies have shown that this compound can directly scavenge hydroxyl radicals and protect DNA from oxidative damage mediated by the Fenton reaction.[13] In cellular systems, low, physiologically relevant concentrations (up to 100 nM) of this compound protect against oxidative stress, reduce ROS production, and help maintain levels of the endogenous antioxidant glutathione (B108866) (GSH).[14] However, it is noteworthy that high concentrations (500 nM and above) have been shown to reduce cell viability and induce DNA damage.[14]

Figure 2: this compound's mechanism in mitigating oxidative stress.

Cell Cycle Regulation

This compound's ability to promote cell division is linked to its influence on the cell cycle machinery. In plants, cytokinin is required in the late G2 phase and stimulates the entry into mitosis.[11] It achieves this by promoting the tyrosine dephosphorylation and subsequent activation of p34cdc2-like histone H1 kinase (a Cyclin-Dependent Kinase, CDK).[11] In mammalian systems, this compound has been described as a weak ATP-site directed inhibitor of the p34cdc2/cyclin B kinase complex (also known as CDK1/Cyclin B), which is the master regulator of the G2/M transition.[3] While this compound itself shows no significant antiproliferative activity against cancer cells, its nucleoside derivative, N6-furfuryladenosine (this compound-riboside), displays potent antiproliferative and apoptogenic effects by inducing ATP depletion and genotoxic stress.[3][15]

Figure 3: this compound's role in the G2/M cell cycle transition.

Quantitative Biological Data

The biological effects of this compound are concentration-dependent. While it is protective at low concentrations, it can be cytotoxic at higher doses.

| Assay / Effect | Organism / Cell Type | Concentration | Result | Reference(s) |

| DNA Protection (Fenton Reaction) | Calf Thymus DNA (in vitro) | 100 µM | 50% max. protection against 8-oxo-dG formation | [13] |

| Anti-Senescence | Human Skin Fibroblasts | 40 - 80 µM | Delayed onset of cellular aging characteristics | [6] |

| Antioxidant Effect | Human Skin Fibroblasts | 10 µM | Increased GSH levels, reduced TBARS | [16] |

| Oxidative Stress Protection | Human HL-60 cells | ≤ 100 nM | Protection against oxidative stress-mediated death | [14] |

| Cytotoxicity / Genotoxicity | Human HL-60, HaCaT, NRK cells | ≥ 500 nM | Reduced cell viability, induced DNA damage | [14] |

| Antiproliferative Activity | Human MiaPaCa-2 Pancreas Carcinoma | Up to 10 µM | No significant antiproliferative activity | [3] |

Experimental Protocols

Protocol: Synthesis of N6-Furfuryladenine

This protocol is a representative method based on the reaction of 6-chloropurine with furfurylamine.

-

Materials: 6-chloropurine, furfurylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), hexamethyldisilazane, ethanol, standard glassware for organic synthesis (three-neck flask, condenser, etc.).

-

Procedure:

-

In a three-neck flask equipped with a condenser and magnetic stirrer, add 6-chloropurine (1 molar equivalent) and hexamethyldisilazane.

-

Heat the mixture to 110-115 °C with stirring.

-

In a separate vessel, mix furfurylamine (1.0-1.15 molar equivalents) with DBU (1.0-1.2 molar equivalents).

-

Gradually add the furfurylamine/DBU mixture to the heated 6-chloropurine solution over a period of 1-2 hours.

-

Maintain the reaction at 110-115 °C for 4-6 hours, monitoring progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the precipitated white crystals of N6-furfuryladenine by vacuum filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

-

Confirm purity using HPLC and melting point analysis.

-

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay identifies senescent cells, which express β-galactosidase at pH 6.0.[5][10][17]

Figure 4: Experimental workflow for SA-β-galactosidase staining.

-

Materials: Cultured human fibroblasts (e.g., IMR-90), Phosphate-Buffered Saline (PBS), Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS), Staining Solution (see below), 37°C incubator (non-CO₂).

-

Staining Solution (pH 6.0): Prepare fresh. For 10 mL: 1 mL of 400 mM Citric Acid/Na Phosphate buffer pH 6.0, 150 µL of 5 M NaCl, 20 µL of 1 M MgCl₂, 100 µL of 500 mM Potassium Ferrocyanide, 100 µL of 500 mM Potassium Ferricyanide, 250 µL of 40 mg/mL X-gal in DMF, and 8.38 mL of dH₂O.

-

Procedure:

-

Plate cells in culture dishes and treat with desired concentrations of this compound over a long-term culture period.

-

Aspirate culture medium and wash cells twice with 1X PBS.

-

Add Fixative Solution to cover the cell monolayer and incubate for 3-5 minutes at room temperature.

-

Aspirate fixative and wash cells three times with 1X PBS.

-

Add freshly prepared SA-β-gal Staining Solution.

-

Incubate the plates at 37°C without CO₂ for 12-16 hours. Protect from light.

-

Observe cells under a standard light microscope. Senescent cells will develop a distinct blue color in the cytoplasm.

-

Quantify the results by counting the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.

-

Protocol: DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of a compound to act as a free radical scavenger.[7][18][19][20] The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727) or ethanol, Trolox (as a standard), this compound test solutions (various concentrations), 96-well microplate, microplate reader (517 nm).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 8 mM).

-

Prepare a fresh DPPH working solution (e.g., 600 µM) by diluting the stock solution with methanol. The solution should have a deep purple color and an absorbance of ~1.0 at 517 nm.

-

Prepare a serial dilution of this compound in methanol. Also prepare a Trolox standard curve.

-

In a 96-well plate, add 20 µL of the sample, standard, or methanol (for blank) to appropriate wells.

-

Add 180 µL of the DPPH working solution to all wells. Mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each this compound concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the DPPH radical) from a plot of % inhibition versus concentration. Compare the activity to the Trolox standard.

-

Conclusion

N6-furfuryladenine (this compound) is a well-characterized molecule with foundational importance in plant science and expanding relevance in human health, particularly in the field of dermo-cosmetics and anti-aging research. Its mechanism of action, rooted in its antioxidant properties and influence on the cell cycle, provides a strong basis for its observed effects in delaying cellular senescence. While its direct antiproliferative effects on mammalian cells are minimal, its ability to protect against oxidative damage is significant. The provided data and protocols offer a technical foundation for scientists and researchers to further investigate and harness the therapeutic and protective potential of this intriguing molecule. Future research should aim to fully elucidate the specific signaling pathways this compound modulates in human cells to better understand its protective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. zen-bio.com [zen-bio.com]

- 3. The experimental chemotherapeutic N6-furfuryladenosine (this compound-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-furfuryladenine (this compound) hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abbkine.com [abbkine.com]

- 6. Potential of exogenously sourced this compound in protecting Solanum lycopersicum from NaCl-induced oxidative stress through up-regulation of the antioxidant system, ascorbate-glutathione cycle and glyoxalase system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. sureshrattan.com [sureshrattan.com]

- 9. researchgate.net [researchgate.net]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant Growth And Development Class 11 Biology Notes - Free PDF [vedantu.com]

- 13. N(6)-Furfuryladenine, this compound, protects against Fenton reaction-mediated oxidative damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The experimental chemotherapeutic N6-furfuryladenosine (this compound-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abcam.cn [abcam.cn]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. mdpi.com [mdpi.com]

The Genesis of Kinetin: A Technical Guide to its Biosynthesis from DNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N⁶-furfuryladenine), a potent cytokinin, was first identified as a degradation product of autoclaved herring sperm DNA. Initially considered an artifact of isolation, it is now recognized as a naturally occurring molecule in the DNA of nearly all organisms, including humans and plants.[1][2] This technical guide delves into the biosynthesis of this compound, elucidating the pathway that commences with the oxidative degradation of DNA. It provides a comprehensive overview of the chemical transformations, detailed experimental protocols for its in vitro synthesis and quantification, and quantitative data where available. The logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this unique biosynthetic route.

The Biosynthetic Pathway: From Oxidative DNA Damage to this compound

The formation of this compound is not an enzymatic process but rather a consequence of oxidative stress on DNA. The pathway can be dissected into two primary stages:

-

Oxidative Degradation of Deoxyribose: Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), attack the deoxyribose sugar moiety within the DNA backbone. This oxidative attack, often at the C5' position, leads to the fragmentation of the sugar ring and the formation of various degradation products, a key one being furfural (B47365) .[3][4]

-

Reaction of Furfural with Adenine (B156593): The highly reactive aldehyde group of furfural readily reacts with the exocyclic N⁶-amino group of adenine residues within the DNA strand. This condensation reaction, followed by an intramolecular rearrangement, results in the formation of N⁶-furfuryladenine, or this compound.[3][5]

This pathway represents a unique cellular response, transforming a product of DNA damage into a biologically active signaling molecule.

Quantitative Data

While the qualitative pathway is well-established, precise quantitative data on the yield of this compound from oxidatively damaged DNA in a physiological context is limited. However, related chemical syntheses provide some insight into the efficiency of the core reaction.

| Reaction/Process | Precursors | Product | Yield | Reference |

| Chemical Synthesis | 6-Methylmercaptopurine, Furfurylamine | This compound | ~60% | [6] |

| Oxidative DNA Damage | Calf Thymus DNA (300 µg) + Fenton Reagents | 8-oxo-dG | 1.21 x 10⁻² (ratio to dG) | [1] |

Note: The yield of 8-oxo-dG is provided as a marker for the efficiency of the Fenton reaction in inducing oxidative DNA damage. A direct correlation to this compound yield from this data is not established.

Experimental Protocols

In Vitro Induction of Oxidative DNA Damage (Fenton Reaction)

This protocol describes the induction of oxidative damage in a purified DNA sample using the Fenton reaction, which generates hydroxyl radicals.

Materials:

-

Calf thymus DNA

-

Sodium acetate (B1210297) (NaOAc) buffer (20 mM, pH 5.0)

-

Ferrous sulfate (B86663) (FeSO₄) solution (25 µM)

-

Hydrogen peroxide (H₂O₂) solution (concentrations can be varied, e.g., up to 250 mM)

-

Cold ethanol (B145695) (95-100%)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Nuclease P1

-

Bacterial alkaline phosphatase

Procedure:

-

Dissolve 300 µg of calf thymus DNA in 250 µL of 16 mM NaOAc buffer (pH 5.0).[1]

-

Add FeSO₄ to a final concentration of 25 µM.[1]

-

Initiate the reaction by adding H₂O₂ to the desired final concentration.

-

Incubate the reaction mixture for a defined period (e.g., 1 hour) at 37°C.

-

Stop the reaction by precipitating the DNA with cold ethanol for 30 minutes at -20°C.[1]

-

Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% cold ethanol.

-

Resuspend the DNA pellet in 20 mM NaOAc buffer (pH 5.0).

-

For analysis, the DNA must be enzymatically hydrolyzed to nucleosides:

-

The resulting solution of nucleosides is ready for analysis by HPLC or LC-MS/MS.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)